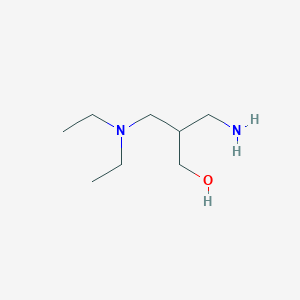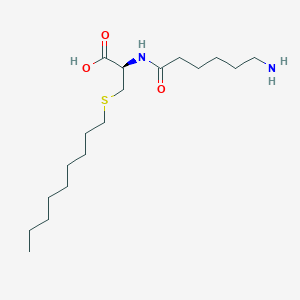
N-(6-Aminohexanoyl)-S-nonyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Aminohexanoyl)-S-nonyl-L-cysteine: is a synthetic compound that combines the structural features of amino acids and fatty acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and fatty acid moieties in its structure allows it to interact with a wide range of biological molecules and systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexanoyl)-S-nonyl-L-cysteine typically involves the following steps:
Protection of Functional Groups: The amino and thiol groups of L-cysteine are protected using suitable protecting groups to prevent unwanted reactions during the synthesis.
Acylation: The protected L-cysteine is then acylated with 6-aminohexanoic acid to form N-(6-aminohexanoyl)-L-cysteine.
Deprotection: The protecting groups are removed to yield N-(6-aminohexanoyl)-L-cysteine.
Alkylation: The thiol group of N-(6-aminohexanoyl)-L-cysteine is alkylated with nonyl bromide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(6-Aminohexanoyl)-S-nonyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Acylation: The amino group can be acylated to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.
Acylation: Acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Formation of alkylated or acylated derivatives.
Acylation: Formation of amides.
科学的研究の応用
N-(6-Aminohexanoyl)-S-nonyl-L-cysteine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies involving protein modification and enzyme inhibition.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N-(6-Aminohexanoyl)-S-nonyl-L-cysteine involves its interaction with biological molecules through its amino and thiol groups. These functional groups can form covalent bonds with target proteins, leading to inhibition or modification of their activity. The compound can also interact with cell membranes due to its nonyl group, affecting membrane fluidity and function.
類似化合物との比較
N-(6-Aminohexanoyl)-S-nonyl-L-cysteine can be compared with other similar compounds, such as:
N-(6-Aminohexanoyl)-6-aminohexanoic acid: This compound lacks the nonyl group, making it less hydrophobic and less likely to interact with cell membranes.
N-(6-Aminohexanoyl)-S-methyl-L-cysteine: This compound has a shorter alkyl chain, which may affect its interaction with biological molecules and membranes.
N-(6-Aminohexanoyl)-S-ethyl-L-cysteine: Similar to the nonyl derivative but with a shorter alkyl chain, affecting its hydrophobicity and biological activity.
The uniqueness of this compound lies in its combination of amino, thiol, and long alkyl chain moieties, which allows it to interact with a wide range of biological targets and systems.
特性
CAS番号 |
189070-79-9 |
|---|---|
分子式 |
C18H36N2O3S |
分子量 |
360.6 g/mol |
IUPAC名 |
(2R)-2-(6-aminohexanoylamino)-3-nonylsulfanylpropanoic acid |
InChI |
InChI=1S/C18H36N2O3S/c1-2-3-4-5-6-7-11-14-24-15-16(18(22)23)20-17(21)12-9-8-10-13-19/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23)/t16-/m0/s1 |
InChIキー |
ANCFDEAJOFEREV-INIZCTEOSA-N |
異性体SMILES |
CCCCCCCCCSC[C@@H](C(=O)O)NC(=O)CCCCCN |
正規SMILES |
CCCCCCCCCSCC(C(=O)O)NC(=O)CCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


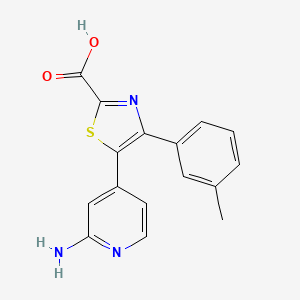
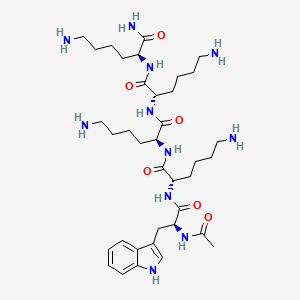
![1-Octanol, 8-[4-(phenylmethoxy)phenoxy]-](/img/structure/B14245574.png)
![4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one](/img/structure/B14245586.png)
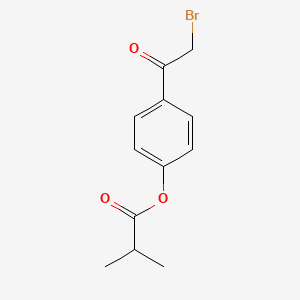
![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)
![Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate](/img/structure/B14245611.png)
![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B14245627.png)
![Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-](/img/structure/B14245637.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)
![3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14245643.png)
